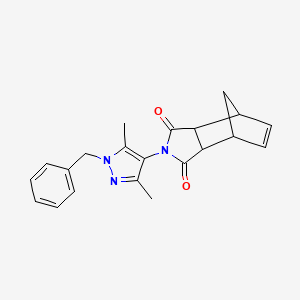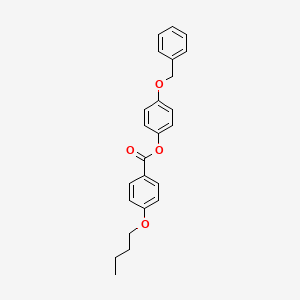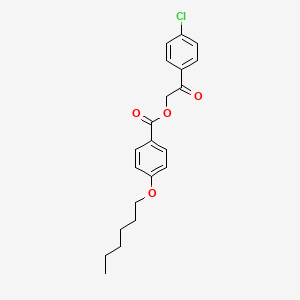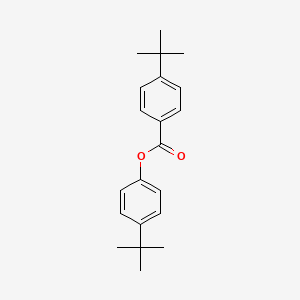![molecular formula C16H18N4O B10894555 (2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone](/img/structure/B10894555.png)
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone is a compound that features a cyclohexanone core with two pyrazole groups attached via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone typically involves the condensation of cyclohexanone with 1-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.
Scientific Research Applications
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 4-(4-Morpholinyl(phenyl)methyl)morpholine
Uniqueness
(2Z,6E)-2,6-bis[(1-methyl-1H-pyrazol-3-yl)methylidene]cyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(1-methylpyrazol-3-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H18N4O/c1-19-8-6-14(17-19)10-12-4-3-5-13(16(12)21)11-15-7-9-20(2)18-15/h6-11H,3-5H2,1-2H3/b12-10-,13-11+ |
InChI Key |
YXXZVUPZWDGBRJ-PJABCKPXSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/2\CCC/C(=C/C3=NN(C=C3)C)/C2=O |
Canonical SMILES |
CN1C=CC(=N1)C=C2CCCC(=CC3=NN(C=C3)C)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10894482.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10894489.png)


![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] isophthalate](/img/structure/B10894515.png)

![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
![N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
![1-benzyl-2,3-dimethyl-5-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-1H-indole](/img/structure/B10894545.png)

